![molecular formula C22H22FN5OS B2808462 5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-49-6](/img/structure/B2808462.png)
5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazol ring, a phenylpiperazinyl group, and a fluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring and the various functional groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antimicrobial Activity
- Research into the synthesis and antimicrobial activity of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related chemical structures has shown these compounds exhibit in vitro antibacterial and antifungal activity (Dengale et al., 2019).
- Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating some derivatives possess good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activity
- A series of fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety were synthesized and tested for their in vitro antitumor activity. Three compounds exhibited moderate to excellent growth inhibition against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Bhat et al., 2009).
Antioxidant and Anticancer Properties
- Triazolo-thiadiazoles with specific substitutions were investigated for their in vitro antioxidant properties and anticancer activity in HepG2 cells. These studies suggested potential therapeutic applications due to the compounds' antioxidant capabilities and cytotoxic effects on hepatocellular carcinoma cells (Sunil et al., 2010).
Neurokinin-1 Receptor Antagonism
- A study on a compound structurally related to the subject molecule showed it is a high-affinity, orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression due to its long-lasting effect and water solubility, which improves bioavailability (Harrison et al., 2001).
Glycine Receptor Agonist-Like Properties
- Certain triazoles have been identified as selective antagonists of strychnine-induced convulsions, with implications for antispastic therapy. These findings suggest an interaction with GABAA receptors, opening avenues for research into spasticity treatments (Kane et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-5-7-17(23)14-16)27-12-10-26(11-13-27)18-8-3-2-4-9-18/h2-9,14,19,29H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFKQJVSRDZUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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